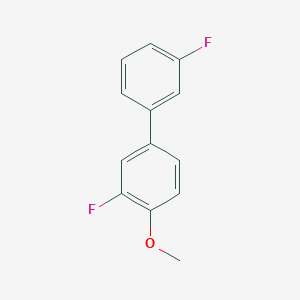
2-Amino-5-bromo-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-N-propylbenzamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a propyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-N-propylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-amino-5-bromobenzoic acid with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another method involves the use of 2-amino-5-bromobenzoyl chloride, which is reacted with propylamine in the presence of a base like triethylamine. This reaction is also performed in an organic solvent, such as tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution, and thiourea for thiol substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in organic solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or other substituted derivatives of the original compound.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Applications De Recherche Scientifique
2-Amino-5-bromo-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The bromine and amino groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The propyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzamide: Lacks the propyl group, which may affect its solubility and biological activity.
2-Amino-5-bromo-N,3-dimethylbenzamide: Contains an additional methyl group, which can influence its steric and electronic properties.
Uniqueness
2-Amino-5-bromo-N-propylbenzamide is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
2-amino-5-bromo-N-propylbenzamide |
InChI |
InChI=1S/C10H13BrN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14) |
Clé InChI |
MVFWFULLVFBNMG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(C=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


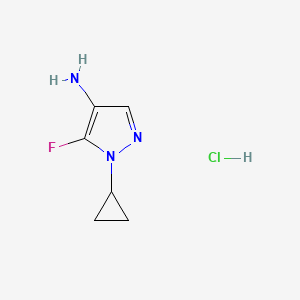

![5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
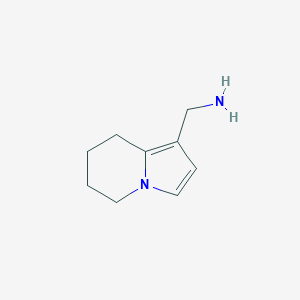
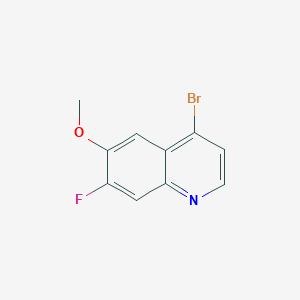
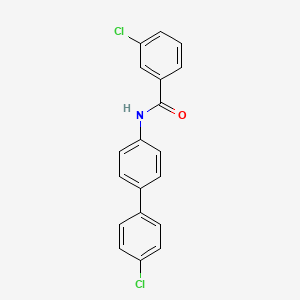
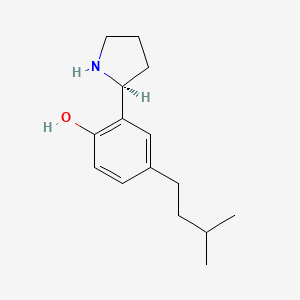
![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)
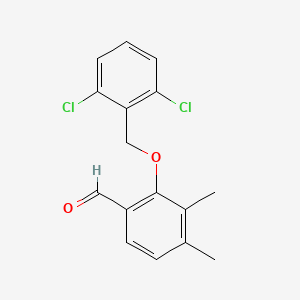

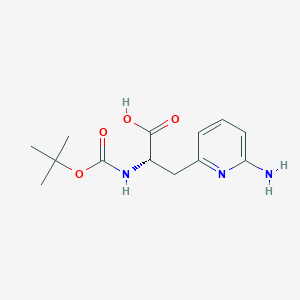
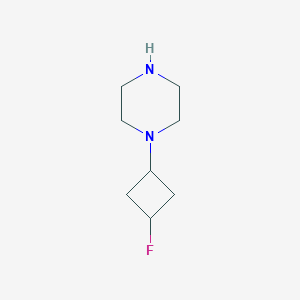
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
